molecular formula C10H14OPSe B13755661 CID 6328284 CAS No. 51584-27-1

CID 6328284

Cat. No.: B13755661
CAS No.: 51584-27-1
M. Wt: 260.16 g/mol
InChI Key: ARBSGPXQXBFNHN-UHFFFAOYSA-N
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Description

N,N-Diisopropylethylamine . It is a tertiary amine commonly used in organic chemistry as a non-nucleophilic base. This compound is particularly valued for its ability to act as a base without participating in nucleophilic substitution reactions, making it useful in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diisopropylethylamine can be synthesized through the alkylation of diisopropylamine with ethyl bromide. The reaction typically involves the following steps:

    Reactants: Diisopropylamine and ethyl bromide.

    Solvent: Anhydrous ether or another suitable solvent.

    Catalyst: Potassium carbonate or another suitable base.

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours, followed by distillation to purify the product.

Industrial Production Methods

In industrial settings, N,N-Diisopropylethylamine is produced on a larger scale using similar synthetic routes but with optimized conditions to increase yield and efficiency. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropylethylamine undergoes several types of chemical reactions, including:

    Acid-Base Reactions: It acts as a base and can neutralize acids.

    Substitution Reactions: While it is generally non-nucleophilic, it can participate in substitution reactions under specific conditions.

    Complex Formation: It can form complexes with metal ions.

Common Reagents and Conditions

    Acid-Base Reactions: Common acids used include hydrochloric acid and sulfuric acid.

    Substitution Reactions: Reagents such as alkyl halides can be used under controlled conditions.

    Complex Formation: Metal salts like copper(II) chloride can be used to form complexes.

Major Products

    Acid-Base Reactions: The major products are the corresponding salts.

    Substitution Reactions: The products depend on the specific reactants used.

    Complex Formation: Metal-amine complexes are formed.

Scientific Research Applications

N,N-Diisopropylethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a base in various organic synthesis reactions, including the formation of amides, esters, and other derivatives.

    Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: It is involved in the preparation of drugs and other therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

N,N-Diisopropylethylamine exerts its effects primarily through its basicity. It can deprotonate acids, facilitating various chemical reactions. The molecular targets include acidic protons in organic molecules, and the pathways involved are typically those related to acid-base chemistry.

Comparison with Similar Compounds

Similar Compounds

    Triethylamine: Another tertiary amine used as a base in organic synthesis.

    Diisopropylamine: A secondary amine with similar applications but different reactivity.

    Pyridine: A heterocyclic amine used as a base and solvent in organic reactions.

Uniqueness

N,N-Diisopropylethylamine is unique due to its steric hindrance, which makes it less nucleophilic compared to other amines. This property allows it to act as a base without participating in unwanted side reactions, making it particularly useful in selective synthesis applications.

Q & A

Basic Research Questions

Q. How can I formulate a research question for studying CID 6328284 that balances specificity and feasibility?

  • Methodological Guidance : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure your question. For example:

  • FINER: Ensure the question addresses a knowledge gap in this compound’s mechanism of action (Novelty) and aligns with available lab resources (Feasibility).
  • PICO: Define variables such as "How does this compound (Intervention) affect [specific biological process] (Outcome) compared to [existing compound] (Comparison) in [cell line/organism] (Population)?"
  • Refine the question iteratively with peer feedback to avoid vagueness .

Q. What are best practices for designing experiments involving this compound to ensure reproducibility?

  • Methodological Guidance :

  • Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry: Include detailed protocols for synthesis, purification, and characterization in the main text or supplementary materials. For known compounds, cite prior methods; for novel derivatives, provide NMR, HPLC, and mass spectrometry data .
  • Controls : Use positive/negative controls (e.g., solvent-only groups, reference inhibitors) to validate experimental outcomes.
  • Replicates : Perform triplicate trials with statistical power analysis to determine sample size .

Q. How should I select primary and secondary data collection methods for this compound studies?

  • Methodological Guidance :

  • Primary Data : Use techniques like dose-response assays, kinetic studies, or spectroscopy tailored to this compound’s properties. For in vivo studies, adhere to ethical guidelines for animal/human subjects .
  • Secondary Data : Conduct systematic literature reviews using databases like PubMed or SciFinder, prioritizing peer-reviewed journals. Critically evaluate sources for bias or methodological flaws .

Advanced Research Questions

Q. How can I resolve contradictions between experimental data and computational models for this compound?

  • Methodological Guidance :

  • Triangulation : Cross-validate results using multiple methods (e.g., experimental IC₅₀ values vs. molecular docking simulations).
  • Error Analysis : Quantify uncertainties in instruments (e.g., spectrophotometer calibration) and techniques (e.g., pipetting variability). Use statistical tools like ANOVA to identify significant discrepancies .
  • Iterative Refinement : Adjust computational parameters (e.g., force fields in docking studies) to better align with empirical data .

Q. What strategies are effective for integrating mixed-methods approaches (qualitative + quantitative) in this compound research?

  • Methodological Guidance :

  • Sequential Design : First, use quantitative assays (e.g., enzyme inhibition rates) to identify outliers. Follow up with qualitative interviews or focus groups to explore experimental anomalies (e.g., unexpected toxicity).
  • Data Integration : Employ software like NVivo or R to code qualitative themes alongside quantitative trends. For example, correlate researcher observations (e.g., "compound instability in pH < 5") with spectrophotometric degradation curves .

Q. How can I ensure the ethical integrity of studies involving this compound in human trials?

  • Methodological Guidance :

  • Informed Consent : Clearly communicate risks/benefits in participant documentation. For pharmacokinetic studies, disclose potential side effects (e.g., hepatotoxicity observed in preclinical models).
  • IRB Compliance : Submit protocols to institutional review boards (IRBs) for approval. Include contingency plans for adverse events .

Q. Data Analysis & Presentation

Q. What statistical methods are recommended for analyzing dose-response relationships of this compound?

  • Methodological Guidance :

  • Non-linear Regression : Fit data to Hill or Log-Logistic models using tools like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals.
  • Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .

Q. How should I present conflicting data on this compound’s bioavailability in a research manuscript?

  • Methodological Guidance :

  • Transparency : Clearly state limitations (e.g., "Variability in Cₘₐₙ values may stem from differences in assay pH or solvent composition").
  • Visualization : Use comparative figures (e.g., box plots for bioavailability across studies) with annotations explaining discrepancies .

Q. Reproducibility & Peer Review

Q. What details are critical to include in the Methods section for replicating this compound synthesis?

  • Methodological Guidance :

  • Step-by-Step Protocols : Specify reaction conditions (temperature, solvent purity, catalyst ratios), purification methods (column chromatography gradients), and characterization data (e.g., ¹H NMR shifts, melting points).
  • Supplier Information : List vendors for reagents (e.g., "this compound precursor purchased from Sigma-Aldrich, ≥98% purity") .

Q. How can I address peer reviewer concerns about the generalizability of this compound findings?

  • Methodological Guidance :
  • Contextualize Limitations : Acknowledge scope constraints (e.g., "Results are specific to murine models; human applicability requires further study").
  • Comparative Analysis : Compare your data with prior studies in the Discussion section, highlighting consistencies and novel insights .

Q. Tables: Key Methodological Considerations

Aspect Basic Research Advanced Research
Research Question FINER/PICO frameworks Mixed-methods integration
Data Collection Systematic literature reviews Triangulation of conflicting data
Ethics IRB protocols Informed consent for human trials
Reproducibility Detailed synthesis protocols Error quantification

Properties

CAS No.

51584-27-1

Molecular Formula

C10H14OPSe

Molecular Weight

260.16 g/mol

InChI

InChI=1S/C10H14OPSe/c1-10(2,3)12(11,13)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

ARBSGPXQXBFNHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(=O)(C1=CC=CC=C1)[Se]

Origin of Product

United States

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